3-(2-Methylpropoxy)propanoic acid
Description
3-(2-Methylpropoxy)propanoic acid is a propanoic acid derivative featuring an isobutoxy (2-methylpropoxy) group at the third carbon. Its structure comprises a three-carbon backbone with a carboxylic acid group at C1 and an ether-linked isobutyl chain at C3 (Fig. 1).
Properties
IUPAC Name |
3-(2-methylpropoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-6(2)5-10-4-3-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMGWVCCHWHWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601299016 | |
| Record name | 3-(2-Methylpropoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601299016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41255-87-2 | |
| Record name | 3-(2-Methylpropoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41255-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylpropoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601299016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropoxy)propanoic acid typically involves the reaction of 3-chloropropanoic acid with 2-methylpropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the 2-methylpropoxy group.
Industrial Production Methods
Industrial production of 3-(2-Methylpropoxy)propanoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The 2-methylpropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methylpropoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropoxy)propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, molecular weights, and reported bioactivities:
Key Comparative Insights
Electronic and Steric Effects
- Aliphatic Ethers (e.g., Isobutoxy): The isobutoxy group in 3-(2-methylpropoxy)propanoic acid provides moderate lipophilicity, enhancing membrane permeability compared to polar aromatic analogs. However, it lacks the electron-withdrawing effects seen in trifluoromethyl or aromatic substituents, resulting in a higher pKa (~4.5–5.0) for the carboxylic acid .
- Aromatic Ethers (e.g., Phenoxy): Compounds like (R)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propanoic acid exhibit stronger electron-withdrawing effects due to the trifluoromethyl group, lowering the carboxylic acid’s pKa and enhancing its ability to interact with ion channels like CFTR .
- Fluorinated Derivatives: The trifluoromethyl and hydroxyl groups in 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid significantly increase acidity (pKa ~1–2), making it more water-soluble in its ionized form .
Physicochemical Properties
- Lipophilicity : Aliphatic ethers (logP ~1.5–2.0) are more lipophilic than polar aromatic analogs (logP ~0.5–1.5) but less so than fluorinated or bicyclic derivatives (logP ~2.5–3.5) .
- Solubility : Hydroxyl and methoxy groups in phenyl-substituted analogs improve aqueous solubility, whereas fluorinated and bicyclic derivatives prioritize lipid membrane interactions .
Biological Activity
3-(2-Methylpropoxy)propanoic acid, a derivative of propanoic acid, has garnered attention in scientific research due to its potential biological activities. This compound, characterized by the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol, is synthesized through nucleophilic substitution reactions involving 3-chloropropanoic acid and 2-methylpropanol . Understanding its biological activity is crucial for exploring its applications in chemistry, biology, and medicine.
The biological activity of 3-(2-Methylpropoxy)propanoic acid is primarily attributed to its role as a ligand that interacts with specific molecular targets, including enzymes and receptors. Such interactions can modulate various biochemical pathways, making it a candidate for therapeutic applications . The compound's unique structure allows it to exhibit distinct chemical properties compared to similar compounds, enhancing its utility in biological contexts.
Antimicrobial and Cytotoxic Effects
Research on the antimicrobial properties of 3-(2-Methylpropoxy)propanoic acid is limited; however, studies on related compounds suggest potential efficacy against various pathogens. For instance, derivatives of propionic acid have shown antimicrobial activity against specific bacterial strains. In vitro tests could be conducted to assess the cytotoxic effects on cancer cell lines, measuring parameters such as cell viability and apoptosis induction.
Anti-inflammatory Properties
Preliminary studies indicate that compounds similar to 3-(2-Methylpropoxy)propanoic acid may exhibit anti-inflammatory properties. For example, propionic acid derivatives have been implicated in modulating inflammatory pathways through the inhibition of pro-inflammatory cytokines. Future research should focus on evaluating the compound's ability to inhibit inflammatory markers in cell models stimulated with agents like IL-1β.
Case Study 1: Inhibition of Cartilage Degrading Enzymes
A study investigated the effects of a compound structurally similar to 3-(2-Methylpropoxy)propanoic acid on cartilage degrading enzymes in osteoarthritis models. The results indicated that treatment significantly reduced the expression of matrix metalloproteinases (MMPs), which are crucial in cartilage degradation . This suggests potential therapeutic applications in joint diseases.
Case Study 2: Metabolic Effects
Another area of interest is the metabolic impact of propionic acid derivatives. Research has shown that propionic acid can influence glucose metabolism and may have implications for metabolic disorders. The administration of propionic acid has been linked to increased endogenous glucose production via gluconeogenesis pathways . Future studies should explore whether 3-(2-Methylpropoxy)propanoic acid exhibits similar effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Propanoic Acid | CH₃CH₂COOH | Antimicrobial; metabolic effects |
| 2-Methylpropanoic Acid | (CH₃)₂CHCOOH | Anti-inflammatory; potential neuroprotective effects |
| 3-(2-Ethylpropoxy)propanoic Acid | C8H16O3 | Similar enzyme modulation potential |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
